molecular formula C14H16F4N2O B12252024 N-(4-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

N-(4-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

Cat. No.: B12252024
M. Wt: 304.28 g/mol
InChI Key: CZYRBNZJNBBGLX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Properties

Molecular Formula

C14H16F4N2O

Molecular Weight

304.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C14H16F4N2O/c15-11-1-3-12(4-2-11)19-13(21)9-20-7-5-10(6-8-20)14(16,17)18/h1-4,10H,5-9H2,(H,19,21)

InChI Key

CZYRBNZJNBBGLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves the reaction of 4-fluoroaniline with 4-(trifluoromethyl)piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like halogens and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms in the compound enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]acetamide
  • N-(4-chlorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide
  • N-(4-bromophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

Uniqueness

N-(4-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

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